![molecular formula C10H13F3N2O2 B1484076 6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-86-2](/img/structure/B1484076.png)
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTPD) is an organofluorine compound that has been used in various scientific research applications. It is a versatile compound that has a wide range of applications in biochemical and physiological studies. Its unique properties make it an attractive choice for scientists looking to gain further insights into the inner workings of biological systems.
Scientific Research Applications
Synthesis and Chemical Transformations
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its analogs have been explored extensively in the field of organic synthesis. For instance, they have been used to create trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones and pyrazolo[3,4-b]pyridines, demonstrating their versatility as precursors in synthesizing heterocyclic compounds (Takahashi, Nagaoka, & Inoue, 2004). This chemical's ability to undergo transformations under different conditions into diverse derivatives highlights its significance in synthetic chemistry (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).
Antimicrobial and Herbicidal Activities
Research has demonstrated the potential of these compounds in antimicrobial and herbicidal applications. For example, certain derivatives show promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, specific trifluoromethylated pyrimidine dione compounds exhibit effective herbicidal activities against certain plants, such as Brassica napus (Huazheng, 2013).
Anticancer Applications
In the field of cancer research, novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have shown promise. They were synthesized using a multi-component reaction and evaluated for their anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents (Valeru, Luo, Khan, Liu, Sngepu, Godumagadda, Xu, & Xie, 2018).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been used to create hydrogen-bonded supramolecular assemblies. These studies explore the potential of pyrimidine derivatives as ligands in co-crystallization processes, forming complex and intricate molecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
properties
IUPAC Name |
6-butyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-3-4-7-5-8(16)15(9(17)14-7)6-10(11,12)13/h5H,2-4,6H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWGLMWWJVFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.